Product packaging for 7-(Chloromethyl)indolizine(Cat. No.:)

7-(Chloromethyl)indolizine

Cat. No.: B13662855
M. Wt: 165.62 g/mol
InChI Key: LGLNGEPHGGTUHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(Chloromethyl)indolizine is a functionalized indolizine derivative offered as a high-purity research chemical. This compound serves as a key synthetic intermediate in medicinal chemistry and materials science. The indolizine core is a fused bicyclic structure featuring a 10π-electron system, which combines the properties of a π-excessive pyrrole-like ring and a π-deficient pyridine-like ring . This unique electronic structure makes indolizines valuable scaffolds for developing bioactive molecules. The reactive chloromethyl group at the 7-position allows for further functionalization, enabling researchers to create a diverse array of more complex molecules for structure-activity relationship (SAR) studies. Research into indolizine derivatives has shown significant potential in various fields. In pharmaceutical research, certain indolizines demonstrate notable biological activities and are investigated as potential anticancer agents . Their planar, conjugated structure allows them to interact with biological targets through π-stacking and hydrogen bonding. In materials science, the indolizine scaffold is explored for creating novel polymers with a range of tunable electronic properties . This compound is supplied for Research Use Only. It is strictly intended for laboratory research and chemical synthesis purposes. This product is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8ClN B13662855 7-(Chloromethyl)indolizine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8ClN

Molecular Weight

165.62 g/mol

IUPAC Name

7-(chloromethyl)indolizine

InChI

InChI=1S/C9H8ClN/c10-7-8-3-5-11-4-1-2-9(11)6-8/h1-6H,7H2

InChI Key

LGLNGEPHGGTUHE-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=CC(=CC2=C1)CCl

Origin of Product

United States

Advanced Synthetic Methodologies for 7 Chloromethyl Indolizine and Precursors

Retrosynthetic Strategies Towards the 7-(Chloromethyl)indolizine Scaffold

A logical retrosynthetic analysis of this compound reveals that the primary disconnection can be made at the C-N bond of the pyridine (B92270) ring and the C-C bonds of the pyrrole (B145914) ring. This approach leads back to a suitably substituted pyridine precursor, which is a common and effective strategy for the synthesis of substituted indolizines. The key challenge lies in the strategic introduction of the chloromethyl group or a precursor functional group at the desired C-7 position.

One viable retrosynthetic pathway involves the disconnection of the indolizine (B1195054) ring to a 4-substituted pyridine derivative. Specifically, a 4-(chloromethyl)pyridine or a related precursor can serve as the starting material. The formation of the five-membered pyrrole ring can then be achieved through various cyclization strategies, such as the Tschitschibabin reaction or 1,3-dipolar cycloaddition. This approach ensures the correct placement of the chloromethyl group from the outset.

An alternative strategy involves the initial formation of a 7-substituted indolizine with a functional group that can be later converted to the chloromethyl moiety. For instance, a 7-formylindolizine could be synthesized and subsequently reduced and chlorinated to afford the target compound. This pathway offers flexibility, as the synthesis of the core indolizine ring can be optimized independently of the final chloromethylation step. A Sonogashira coupling of a 4-substituted-2-halopyridine with a suitable alkyne is a powerful method to construct the carbon skeleton required for indolizine formation, where the substituent at the 4-position of the pyridine will ultimately reside at the 7-position of the indolizine.

Classical and Contemporary Approaches to Indolizine Core Formation Relevant to C-7 Substitution

The construction of the indolizine core with substitution at the C-7 position can be accomplished through several powerful synthetic methods. These can be broadly categorized into cycloaddition reactions and annulation strategies, often employing metal catalysis to achieve high efficiency and selectivity.

1,3-Dipolar Cycloaddition Reactions of Pyridinium (B92312) Ylides in Indolizine Synthesis

The 1,3-dipolar cycloaddition of pyridinium ylides with electron-deficient alkenes or alkynes is a cornerstone of indolizine synthesis. This method allows for the direct formation of the indolizine ring system in a highly convergent manner.

The generation of a pyridinium ylide is the first step in this reaction sequence. This is typically achieved by the N-alkylation of a pyridine derivative with an α-halo ketone, ester, or other activated methylene (B1212753) compound, followed by deprotonation with a mild base. For the synthesis of a 7-substituted indolizine, a 4-substituted pyridine is the logical starting material. The choice of the dipolarophile, either an alkyne or an alkene, determines the final oxidation state of the initially formed cycloadduct. Electron-withdrawing groups on both the pyridinium ylide and the dipolarophile generally lead to higher reaction yields.

A variety of electron-deficient alkynes, such as dimethyl acetylenedicarboxylate (DMAD) and ethyl propiolate, are commonly used, leading directly to the aromatic indolizine. When electron-deficient alkenes like maleimides or acrylates are employed, the initial product is a dihydroindolizine, which then requires an oxidation step to furnish the aromatic indolizine.

Pyridinium Salt Precursor (4-Substituted)DipolarophileResulting Indolizine (7-Substituted)
1-(Phenacyl)-4-methylpyridinium bromideDimethyl acetylenedicarboxylateDimethyl 7-methylindolizine-1,2-dicarboxylate
1-(Ethoxycarbonylmethyl)-4-chloropyridinium bromideEthyl propiolateEthyl 7-chloroindolizine-1-carboxylate
4-Cyano-1-(cyanomethyl)pyridinium chlorideN-Phenylmaleimide7-Cyano-2-phenyl-2,3-dihydro-1H-pyrrolo[1,2-a]indole-1,3-dione

The 1,3-dipolar cycloaddition reaction is a concerted, pericyclic reaction that proceeds through a [3+2] cycloaddition pathway. The pyridinium ylide acts as the three-atom component (the 1,3-dipole), and the alkyne or alkene serves as the two-atom component (the dipolarophile). The reaction is believed to proceed through a high-energy, six-electron transition state, leading to the formation of a five-membered ring.

The regioselectivity of the cycloaddition is a critical aspect, especially when unsymmetrical alkynes or alkenes are used. The orientation of the addition is governed by both electronic and steric factors of the reactants. In many cases, the reaction proceeds with high regioselectivity, affording a single major product. Following the cycloaddition, if an alkene was used as the dipolarophile, an oxidation step is necessary to achieve aromatization to the indolizine ring system. This can be accomplished using various oxidizing agents, such as palladium on carbon (Pd/C) with a hydrogen acceptor or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

Annulation Strategies for Indolizine Ring Construction

Annulation reactions, which involve the formation of a new ring onto an existing one, provide another powerful avenue for the synthesis of indolizines. Metal-catalyzed processes have become particularly prominent in this area, offering mild reaction conditions and high functional group tolerance.

A variety of transition metals have been successfully employed to catalyze the annulation reactions leading to indolizine formation. These reactions often involve the activation of C-H bonds or the facilitation of cycloisomerization reactions.

Palladium-catalyzed reactions have been developed for the synthesis of polysubstituted indolizines. For instance, a palladium-catalyzed annulation of 2-(pyridin-2-yl)acetonitrile derivatives with propargyl carbonates provides a straightforward route to indolizines. The regioselectivity of this reaction can be controlled by the choice of the phosphine ligand. Another palladium-catalyzed approach involves the carbonylative coupling of bromopyridines, imines, and alkynes to form a mesoionic pyridine-based 1,3-dipole, which then undergoes cycloaddition.

Copper-catalyzed methods are also prevalent in indolizine synthesis. Copper catalysts can promote the cycloisomerization of 2-pyridyl-substituted propargylic acetates to yield C-1 oxygenated indolizines. Furthermore, copper-catalyzed multicomponent reactions involving a β-carboline aldehyde, a secondary amine, and an alkyne have been reported to produce complex indolizino[8,7-b]indoles.

Rhodium-catalyzed reactions have been utilized in a one-pot synthesis of functionalized indolizines starting from pyridotriazoles and 1,3-dienes. This sequence involves a rhodium-catalyzed [2+1]-cyclopropanation, followed by a palladium-catalyzed ring expansion and subsequent oxidation. Rhodium(III)-catalyzed C-H activation and annulation of enamides with triazoles has also been shown to produce indolizine derivatives.

Iron-catalyzed syntheses of indolizines have been reported from the reaction of pyridines, diazo compounds, and alkynes. This method is notable for its use of an earth-abundant and inexpensive metal catalyst.

CatalystReactantsProductReference
Pd(OAc)₂/dppf2-Bromopyridine, N-benzylidenemethanamine, Phenylacetylene1-Phenyl-2-methylindolizine rsc.org
CuI2-(1-Propynyl)pyridine1-Methylindolizine organic-chemistry.org
[Rh(cod)Cl]₂Pyridotriazole, 2,3-Dimethyl-1,3-butadiene1,2,3-Trimethylindolizine nih.gov
Fe(TPP)ClPyridine, Ethyl diazoacetate, PhenylacetyleneEthyl 2-phenylindolizine-1-carboxylate nih.gov
Metal-Free Annulation Protocols

The synthesis of the indolizine core has increasingly moved towards more sustainable and cost-effective methods that avoid transition-metal catalysts. These metal-free protocols often rely on cascade or domino reactions, where multiple bonds are formed in a single operation without isolating intermediates. mdpi.comnih.gov Such approaches enhance efficiency and reduce waste.

One prominent metal-free strategy involves the [3+2] annulation of 2-alkylazaarene derivatives with suitable two-carbon synthons. mdpi.com For instance, a domino Michael/SN2/aromatization sequence has been developed using 2-pyridylacetates and bromonitroolefins. nih.gov In this reaction, the 2-pyridylacetate acts as a C,N-dinucleophile. The process is initiated by a Michael addition, followed by an intramolecular nucleophilic substitution (SN2) to form the five-membered ring, and concludes with aromatization to yield the stable indolizine core. rsc.org This method is compatible with a wide range of substituents on both reactants, affording polysubstituted indolizines in moderate to excellent yields. nih.gov

Organocatalysis represents another significant branch of metal-free synthesis. Amine and N-heterocyclic carbene (NHC) relay catalysis has been successfully employed for the fusion of azaarenes with α,β-unsaturated aldehydes. organic-chemistry.org Furthermore, simple Brønsted or Lewis acids can catalyze the cyclization process. An acid-catalyzed two-component reaction provides a mild and highly efficient route to prepare various indolizine derivatives. mdpi.com These reactions proceed through the formation of pyridinium ylide intermediates, which then undergo 1,3-dipolar cycloaddition with electron-deficient alkenes or alkynes. chim.it Subsequent oxidation or elimination leads to the aromatic indolizine product.

The table below summarizes representative metal-free annulation protocols for indolizine synthesis.

Starting Material 1Starting Material 2Catalyst/ReagentConditionsProduct TypeYield Range
2-PyridylacetateBromonitroolefinNa₂CO₃THF, 80 °C1-Nitro-2-aryl-3-ester indolizines84-99% nih.gov
2-Alkylpyridineα,β-Unsaturated aldehydeAmine/NHCToluene, 30 °CFunctionalized indolizinesGood organic-chemistry.org
Pyridineα-Halo carbonylTEMPO (oxidant)MeCN, 80 °CMultisubstituted indolizinesModerate-Good organic-chemistry.org
2-PyridylacetateYnalNone (Catalyst-free)O₂, DMSO, 100 °C3-Acylated indolizinesGood-Excellent rsc.org

Multi-Component Reactions (MCRs) for Diversified Indolizine Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all starting materials, are a powerful tool for generating libraries of structurally diverse compounds. chim.it For indolizine synthesis, MCRs offer a highly convergent and atom-economical approach to creating complex and polysubstituted scaffolds.

A classic and widely used MCR for indolizine synthesis is the three-component reaction involving a pyridine derivative, an α-halo carbonyl compound, and an electron-deficient alkyne or alkene (dipolarophile). chim.it The reaction proceeds via the in situ formation of a pyridinium ylide from the pyridine and the α-halo carbonyl. This 1,3-dipole is then trapped by the dipolarophile in a [3+2] cycloaddition reaction to construct the indolizine ring system. chim.it This approach allows for variation at three positions of the indolizine core by simply changing the starting components.

Another notable MCR strategy is the gold(III)-catalyzed coupling/cycloisomerization of heteroaryl aldehydes, amines, and alkynes. This reaction provides rapid access to substituted aminoindolizines with high atom economy under mild conditions, including in water or under solvent-free conditions. organic-chemistry.org Similarly, iron-catalyzed three-component reactions of aldehydes, terminal alkynes, and amines have been developed to produce a diverse range of N-fused heterocycles, including indolizines. organic-chemistry.org These methods highlight the versatility of MCRs in achieving molecular complexity from simple and readily available starting materials.

The following table provides examples of MCRs used for synthesizing diversified indolizine derivatives.

Component 1Component 2Component 3CatalystProduct TypeYield Range
PyridinePhenacyl bromideEthyl propiolateNone (Base)1-Ester-2-aryl-3-benzoyl indolizine60-70%
2-(Pyridin-2-yl)acetonitrileAldehydeIsonitrileNone3-Aminoindolizine derivativesGood-Excellent chim.it
PyridineMethyl ketoneAlkenoic acidCopperDiversified indolizinesGood organic-chemistry.org
Heteroaryl aldehydeAmineAlkyneGold(III)Substituted aminoindolizinesHigh organic-chemistry.org

Targeted Synthesis of this compound

The synthesis of specifically functionalized indolizines, such as this compound, requires strategies that can control the position of substitution on the bicyclic ring system. Direct functionalization is often challenging due to the inherent reactivity of the indolizine nucleus, necessitating more targeted approaches.

Direct Chloromethylation of Pre-formed Indolizine Derivatives

Direct electrophilic substitution on the indolizine ring typically occurs at the C-1 and C-3 positions of the five-membered pyrrole ring, which are the most electron-rich and nucleophilic sites. chim.it Functionalization at the six-membered pyridine ring, particularly at the C-7 position, is significantly more challenging and cannot usually be achieved by direct electrophilic attack. Standard chloromethylation procedures (e.g., with formaldehyde and HCl) are harsh and unlikely to be selective for the C-7 position.

Therefore, a "direct" synthesis in this context is more plausibly an indirect, multi-step functionalization of a pre-formed indolizine. One potential route involves the introduction of a different functional group at an accessible position, which can then be converted to the chloromethyl group. For example, direct lithiation of 2-substituted indolizines has been shown to occur selectively at the C-5 position, allowing for the introduction of electrophiles like N,N-dimethylformamide (DMF) to yield 5-formylindolizines. nih.gov While this demonstrates functionalization of the six-membered ring, a similar direct lithiation at C-7 is not reported.

A more viable pathway to this compound involves the synthesis of an indolizine already bearing a precursor functional group at the C-7 position, such as a formyl (-CHO) or hydroxymethyl (-CH₂OH) group. The hydroxymethyl group can be subsequently converted to the target chloromethyl group using standard reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). The synthesis of 7-(hydroxymethyl)indolizine or its precursors would typically be achieved by building the indolizine ring from an appropriately substituted pyridine, as detailed in the next section.

Functionalization of Indolizine Precursors with Chloromethyl-Containing Reagents

A more robust and regioselective strategy for synthesizing this compound involves constructing the indolizine ring from a pyridine precursor that already contains the desired functionality, or a precursor to it, at the C-4 position. In the formation of the indolizine scaffold, the C-4 position of the starting pyridine becomes the C-7 position of the final indolizine product.

This approach utilizes established indolizine syntheses, such as the Chichibabin reaction or 1,3-dipolar cycloadditions, but starts with a 4-substituted pyridine derivative. For example, one could start with 4-formylpyridine or 4-cyanopyridine. The pyridine nitrogen is first quaternized with an α-halo ketone (e.g., phenacyl bromide) to form a pyridinium salt. In the presence of a base, this salt forms a pyridinium ylide, which then undergoes intramolecular cyclization and aromatization to yield a 7-formyl- or 7-cyano-substituted indolizine.

Research has demonstrated the synthesis of various 7-substituted indolizines starting from 4-substituted 2-halopyridines. mdpi.com In these methods, a Sonogashira coupling is first performed to install an alkyne at the C-2 position, followed by a ring-closing reaction to form the indolizine core, carrying the substituent from the C-4 position of the pyridine to the C-7 position of the indolizine. mdpi.com

Once the 7-substituted indolizine precursor is obtained (e.g., 7-formylindolizine), it can be converted to the target compound.

Reduction: The 7-formyl group is reduced to a 7-(hydroxymethyl) group using a mild reducing agent such as sodium borohydride (NaBH₄).

Chlorination: The resulting 7-(hydroxymethyl)indolizine is then treated with a chlorinating agent like thionyl chloride (SOCl₂) to furnish this compound.

This precursor-based approach provides unambiguous control over the regiochemistry, ensuring the desired C-7 substitution pattern.

Stereoselective and Asymmetric Synthesis of Indolizine Scaffolds and their Functionalization to this compound

The development of stereoselective and asymmetric methods allows for the synthesis of chiral indolizine derivatives, which is crucial for many pharmaceutical applications. While the direct asymmetric synthesis of this compound is not explicitly reported, established catalytic asymmetric methods for functionalizing the indolizine core can be adapted to produce chiral precursors. researchgate.netrsc.org

Asymmetric catalysis can be used to introduce chirality during the formation of the indolizine ring or by functionalizing a pre-existing scaffold. For instance, synergistic copper/iridium catalysis has enabled the highly diastereo- and enantioselective synthesis of 2,3-fused indolizine derivatives through a cascade allylation/Friedel-Crafts reaction. rsc.orgsemanticscholar.org This protocol allows for the predictable construction of four different stereoisomers by selecting the appropriate combination of chiral catalysts. semanticscholar.org

Another key strategy is the asymmetric Friedel-Crafts alkylation of the indolizine core, typically at the C-1 or C-3 position, using chiral catalysts. mdpi.comnih.gov Although this does not directly functionalize the C-7 position, it demonstrates the principle of creating stereocenters on the indolizine ring with high enantioselectivity.

To achieve a stereoselective synthesis relevant to this compound, one would likely employ a strategy where a chiral center is installed on a side chain at the C-7 position. This could be accomplished by:

Synthesizing a 7-acylindolizine precursor via the methods described in section 2.3.2.

Performing an asymmetric reduction of the ketone in the acyl group using a chiral reducing agent (e.g., a CBS catalyst) to produce a chiral secondary alcohol.

Converting this chiral alcohol to the corresponding chloride with retention or inversion of configuration, depending on the chosen reagent.

This approach combines the regioselective synthesis of a C-7 functionalized indolizine with a subsequent stereoselective transformation to introduce the desired chirality.

Optimization and Scale-Up Methodologies in this compound Production

Transitioning a synthetic route from laboratory-scale discovery to large-scale production requires careful optimization of reaction conditions and consideration of scalable technologies. For the production of this compound, key parameters such as catalyst loading, reaction time, temperature, and solvent choice must be optimized to maximize yield, purity, and efficiency while minimizing cost and waste.

Initial optimization studies would focus on the key bond-forming reactions, such as the indolizine ring formation. This involves screening different bases, solvents, and temperature profiles to find conditions that provide the highest yield and cleanest conversion. For catalyzed reactions, minimizing the catalyst loading without sacrificing efficiency is a primary goal for reducing costs. organic-chemistry.org

For scaling up production, two main methodologies are considered: batch processing and continuous flow chemistry.

Batch Scale-Up: This traditional approach involves increasing the volume of the reaction vessels. While straightforward, it can present challenges related to heat and mass transfer, potentially leading to decreased yields or increased impurities. Demonstrations of gram-scale batch syntheses of indolizine derivatives confirm the feasibility of this approach for moderate quantities. rsc.org

Continuous Flow Chemistry: Flow chemistry offers significant advantages for scale-up, including superior heat exchange, precise control over reaction time and temperature, and enhanced safety, particularly when handling hazardous reagents or exothermic reactions. nih.govdur.ac.uk In a flow setup, reagents are pumped through a heated tube or microreactor where they mix and react. almacgroup.com The product is collected continuously at the outlet. Scaling production is achieved by running the system for a longer duration ("scaling out") or by using parallel reactors ("numbering up"), rather than increasing the reactor volume. almacgroup.com This technology is particularly well-suited for multi-step sequences, where the output of one reactor can be fed directly into the next, streamlining the entire process. rsc.org

The synthesis of this compound, especially the final chlorination step which may involve corrosive reagents like SOCl₂, could greatly benefit from the enhanced safety and control offered by a continuous flow process.

Green Chemistry Principles and Sustainable Approaches in Indolizine Synthesis Research

The growing emphasis on environmental protection and laboratory safety has propelled the integration of green chemistry principles into the synthesis of complex molecules, including indolizine derivatives. Traditional methods for constructing the indolizine core often involve hazardous organic solvents, toxic and expensive metal catalysts, high energy consumption, and multiple reaction steps, leading to significant chemical waste. nih.govtandfonline.com Consequently, modern research focuses on developing more sustainable and eco-friendly synthetic routes that align with the core tenets of green chemistry, such as waste prevention, high atom economy, use of safer solvents and reagents, and energy efficiency. primescholars.comdokumen.pub

Biocatalysis and Use of Aqueous Media

A significant advancement in green indolizine synthesis is the use of biocatalysts in aqueous environments. Water is an ideal green solvent due to its non-toxic, inexpensive, and readily available nature, providing a safer alternative to conventional organic solvents. nih.gov Research has demonstrated the efficacy of enzymes, such as lipase A and lipase B from Candida antarctica (CAL A and CAL B), as biocatalysts for one-pot indolizine synthesis. nih.gov

This biocatalytic approach involves a three-component reaction, for example, between 4,4′-bipyridine, α-bromo carbonyl reagents, and activated alkynes in an aqueous buffer solution. nih.gov The use of these lipases, particularly CAL A, has been shown to result in higher yields and selectivity for the cycloaddition reactions compared to non-enzymatic processes. nih.gov Furthermore, combining this method with ultrasound activation can dramatically shorten reaction times while yielding pure indolizines. nih.gov This methodology is notable for limiting the number of experimental steps and operating in an environmentally friendly aqueous medium. nih.gov

Transition-Metal-Free Synthesis

A primary goal in sustainable chemistry is the replacement of toxic and costly transition-metal catalysts, which often require extensive purification to remove metal residues from the final products. organic-chemistry.orgacs.org In the context of indolizine synthesis, several metal-free strategies have been developed.

One notable approach utilizes (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO), a commercially available and stable organic radical, as an oxidant. organic-chemistry.org This method facilitates a one-pot synthesis of multisubstituted indolizines from α-halo carbonyl compounds, pyridines, and electron-deficient alkenes through a process of 1,3-dipolar cycloaddition and oxidative dehydrogenation. organic-chemistry.org This protocol is advantageous for its use of readily available starting materials and mild reaction conditions, offering an economical and environmentally benign alternative to metal-based oxidation. organic-chemistry.org

Other metal-free approaches include:

Domino Reactions: A transition-metal-free domino Michael/SN2/aromatization annulation of 2-pyridylacetates with bromonitroolefins has been developed, affording functionalized indolizines in moderate to excellent yields (up to 99%). acs.orgnih.gov This strategy features simple operation and a broad substrate scope. acs.orgnih.gov

Catalyst-Free Annulation: Under molecular oxygen, 3-acylated indolizines can be synthesized in very good yields from 2-pyridylacetates and ynals without any catalyst or additive. organic-chemistry.org

Atom Economy and One-Pot Reactions

The principle of atom economy, which maximizes the incorporation of all reactant atoms into the final product, is central to green synthesis. primescholars.com One-pot reactions are inherently more atom-economical and efficient as they reduce the number of intermediate isolation and purification steps, thereby saving time, energy, and materials. nih.gov

Several strategies for indolizine synthesis exhibit high atom economy:

A gold(III)-catalyzed multicomponent reaction of heteroaryl aldehydes, amines, and alkynes provides rapid access to substituted aminoindolizines with high atom economy, capable of being performed under solvent-free conditions or in water. organic-chemistry.org

Copper-catalyzed oxidative coupling-annulation of 2-alkylazaarenes with terminal alkenes offers a simple and efficient route to indolizines with good yields and high atom economy. organic-chemistry.org

The development of these one-pot, multicomponent reactions represents a significant step towards more sustainable chemical manufacturing processes.

Energy-Efficient Methodologies: Microwave-Assisted Synthesis

Conventional synthetic methods often rely on prolonged heating, consuming considerable energy. Microwave-assisted organic synthesis has emerged as a powerful green tool, offering a non-conventional activation method that dramatically reduces reaction times from hours to minutes. tandfonline.com This alternative heating source leads to higher chemical yields, improved selectivity, and a reduction in chemical waste, making it an attractive method for chemical transformations. tandfonline.com The application of microwave irradiation has been successfully employed in various strategies for synthesizing indolizine derivatives, contributing to more energy-efficient and rapid production. tandfonline.com

Use of Renewable Resources

A forward-looking approach in green chemistry involves the use of renewable feedstocks and catalysts derived from biomass. While the direct synthesis of this compound from renewable precursors is not widely documented, related research highlights the potential of this strategy. For instance, a sustainable bio-based catalyst, a 4′,5′-dinitro anacardic acid copper(II) complex derived from cashew nut shell liquid—an underutilized agricultural byproduct—has been successfully used for the synthesis of 1,4-naphthoquinone-based indolizines. researchgate.net This demonstrates the principle of converting waste or renewable biomass into valuable chemical tools, paving the way for future research into more sustainable synthetic pathways for a broader range of indolizine compounds. researchgate.netrsc.org

Table 1: Comparison of Green Synthetic Methodologies for Indolizine Derivatives

Green ApproachKey Features / ReagentsKey AdvantagesReference
Biocatalysis Candida antarctica lipase (CAL A); Water as solvent; Ultrasound activationEnvironmentally friendly (aqueous medium); High yield and selectivity; Reduced reaction time; Avoids toxic catalysts. nih.gov
Transition-Metal-Free Oxidation TEMPO as organic oxidant; Sodium carbonateEconomical and efficient; Avoids toxic heavy metals; Mild reaction conditions. organic-chemistry.org
Metal-Free Domino Reaction 2-pyridylacetates and bromonitroolefinsHigh yields (up to 99%); Simple operation; Broad substrate tolerance; No metal catalyst required. acs.orgnih.gov
Microwave-Assisted Synthesis Microwave irradiation as energy sourceSignificant reduction in reaction time; Higher chemical yields and selectivity; Lower energy consumption and waste. tandfonline.com
Catalyst from Renewable Source Anacardic acid copper(II) complex (from cashew nut shell liquid)Utilizes a sustainable, bio-based catalyst; Derived from an agricultural byproduct. researchgate.net
Atom-Economic Multicomponent Reaction Gold(III) catalyst; Aldehydes, amines, alkynesHigh atom economy; Can be performed in water or solvent-free; Rapid access to products. organic-chemistry.org

Chemical Reactivity and Transformative Potential of 7 Chloromethyl Indolizine

Nucleophilic Substitution Reactions at the Chloromethyl Group

The chloromethyl group at the C-7 position of the indolizine (B1195054) ring is analogous to a benzylic halide. The carbon atom is electrophilic and susceptible to attack by a wide range of nucleophiles, proceeding through a bimolecular nucleophilic substitution (S_N2) mechanism. This reactivity allows for the straightforward introduction of diverse functional groups onto the indolizine scaffold.

The chloride ion is an effective leaving group, facilitating the displacement by various heteroatom nucleophiles. This allows for the synthesis of a library of 7-substituted indolizine derivatives.

Amines: Primary and secondary amines can react with 7-(chloromethyl)indolizine to yield the corresponding secondary and tertiary aminomethyl derivatives, respectively.

Ethers: Alkoxides and phenoxides serve as potent nucleophiles to displace the chloride, forming ether linkages.

Thioethers: Thiolates, which are excellent nucleophiles, react readily to produce thioethers.

Esters: Carboxylate salts can be employed to form ester derivatives, linking the indolizine moiety to other molecules via an ester functional group.

These transformations are fundamental for modifying the steric and electronic properties of the parent molecule and for linking it to other chemical entities.

Table 1: Representative Nucleophilic Substitution Reactions
NucleophileReagent ExampleProduct ClassBond Formed
AmineR₂NH7-(Aminomethyl)indolizineC-N
AlkoxideR-O⁻ Na⁺7-(Alkoxymethyl)indolizineC-O
ThiolateR-S⁻ K⁺7-(Alkylthiomethyl)indolizineC-S
CarboxylateR-COO⁻ Na⁺7-(Acyloxymethyl)indolizineC-O

Tertiary amines react with this compound in a process known as the Menschutkin reaction to form quaternary ammonium salts. nih.gov This S_N2 reaction involves the nucleophilic attack of the lone pair of the tertiary amine on the electrophilic carbon of the chloromethyl group, displacing the chloride ion. nih.gov This method is effective for synthesizing novel quaternary ammonium compounds which have applications as phase-transfer catalysts and possess potential biological activity. nih.govmdpi.com The synthesis of quaternary ammonium materials from chloromethyl-functionalized precursors is a well-established technique. mdpi.com

Table 2: Quaternary Ammonium Salt Formation
Reactant 1Reactant 2 (Tertiary Amine)Product
This compoundR₃N7-((R₃-Ammonio)methyl)indolizine Chloride
This compoundTrimethylamine7-((Trimethylammonio)methyl)indolizine Chloride
This compoundPyridine (B92270)7-((Pyridinio)methyl)indolizine Chloride

Cross-Coupling Reactions of this compound Derivatives

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While the chloromethyl group can participate in certain coupling reactions, it is often more practical to convert it or the corresponding aryl halide into a more suitable coupling partner, such as an organometallic reagent or a boronic ester.

Palladium catalysts are exceptionally versatile for forging new bonds on aromatic and heteroaromatic systems. mdpi.com For indolizine derivatives, these reactions provide access to complex molecules that would be difficult to synthesize otherwise.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound (boronic acid or ester) with an organohalide. A 7-bromo or 7-iodoindolizine derivative would be a suitable substrate for coupling with various boronic acids to form C-C bonds. nih.govnih.gov Research on the related indazole scaffold has demonstrated successful Suzuki-Miyaura coupling at the C7-position, highlighting the feasibility of this approach for indolizine systems. nih.gov

Sonogashira Coupling: This reaction creates a C-C bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgresearchgate.net It is a reliable method for introducing alkynyl moieties onto the indolizine core, typically at a halogenated position. researchgate.netarkat-usa.org

Heck Coupling: The Heck reaction forms a C-C bond by coupling an alkene with an aryl halide or triflate.

Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction couples an amine with an aryl halide or triflate. arkat-usa.org It is a key method for synthesizing arylamines and has been applied to various heterocyclic systems. arkat-usa.orgresearchgate.net

Table 3: Overview of Palladium-Catalyzed Cross-Coupling Reactions for Indolizine Derivatives
Reaction NameBond FormedIndolizine Substrate (Example)Coupling PartnerTypical Catalyst System
Suzuki-MiyauraC(sp²)-C(sp²) / C(sp²)-C(sp³)7-BromoindolizineR-B(OH)₂Pd(PPh₃)₄, Base (e.g., K₂CO₃)
SonogashiraC(sp²)-C(sp)7-IodoindolizineR-C≡CHPdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N)
HeckC(sp²)-C(sp²)7-BromoindolizineAlkenePd(OAc)₂, Ligand, Base
Buchwald-HartwigC(sp²)-N7-BromoindolizineR₂NHPd₂(dba)₃, Ligand, Base (e.g., NaOᵗBu)

While palladium remains the most widely used metal for cross-coupling, catalysts based on other transition metals such as nickel, copper, and iron are also valuable. These metals can offer different reactivity profiles, sometimes at a lower cost. For instance, copper is often used as a co-catalyst in Sonogashira reactions and is central to Ullmann-type couplings for forming C-O, C-S, and C-N bonds. Nickel catalysts are particularly effective for coupling unactivated chlorides and can be an alternative for reactions involving this compound or its derivatives.

Electrophilic Aromatic Substitution on the Indolizine Core of this compound

The indolizine ring system is π-electron-rich, making it highly reactive towards electrophilic aromatic substitution (EAS). chim.it The reactivity is concentrated in the five-membered pyrrole-like ring. chim.itresearchgate.net Theoretical and experimental studies have established a clear regioselectivity for these reactions.

Substitution occurs preferentially at the C-3 position, and to a lesser extent, at the C-1 position. chim.it This preference is dictated by the stability of the cationic intermediate (sigma complex or arenium ion) formed upon attack by the electrophile. Attack at C-3 results in a more stable intermediate where the positive charge can be delocalized over the six-membered pyridine ring without disrupting its aromaticity, and conjugation occurs through carbon atoms. chim.it Attack at other positions leads to less stable intermediates. chim.it This high regioselectivity makes EAS a predictable and reliable method for functionalizing the indolizine core.

Table 4: Regioselectivity in Electrophilic Aromatic Substitution of Indolizine
Reaction TypeElectrophile (E⁺)Major ProductMinor Product
NitrationNO₂⁺3-Nitro-7-(chloromethyl)indolizine1-Nitro-7-(chloromethyl)indolizine
HalogenationBr⁺, Cl⁺3-Halo-7-(chloromethyl)indolizine1-Halo-7-(chloromethyl)indolizine
Friedel-Crafts AcylationRCO⁺3-Acyl-7-(chloromethyl)indolizine1-Acyl-7-(chloromethyl)indolizine
Vilsmeier-Haack Formylation[ClCH=N(CH₃)₂]⁺3-Formyl-7-(chloromethyl)indolizine1-Formyl-7-(chloromethyl)indolizine

C-H Functionalization of Indolizines Relevant to this compound

The direct functionalization of carbon-hydrogen (C-H) bonds in indolizine scaffolds represents a powerful and atom-economical strategy for synthesizing complex derivatives. rsc.orgresearchgate.net This approach avoids the need for pre-functionalized starting materials, offering a more efficient route to novel compounds. rsc.org Recent advancements have established numerous effective methods for creating C-C, C-P, and C-S bonds through the C-H functionalization of indolizines. researchgate.net These methods are crucial for developing molecules with applications in agriculture, medicine, and pharmaceutical sciences. researchgate.net For a molecule like this compound, C-H functionalization offers pathways to introduce additional functional groups on the indolizine core, further diversifying its chemical properties and potential applications.

The indolizine ring system, a fused heterocycle composed of a π-excessive pyrrole (B145914) ring and a π-deficient pyridine ring, exhibits distinct regioselectivity in its reactions. proquest.comchemicalbook.com Molecular orbital calculations indicate that the highest electron density is located at the C-3 position of the five-membered pyrrole ring, followed by the C-1 position. chemicalbook.comjbclinpharm.org Consequently, electrophilic substitution reactions preferentially occur at C-3, and if that position is blocked, at C-1. jbclinpharm.orgmdpi.com

Modern synthetic methods have enabled more controlled and diverse regioselective functionalization:

C-3 Functionalization : This remains the most common site for functionalization. Transition metal-catalyzed methods, such as those using Pd(OAc)₂, have been developed for the direct C-3 arylation of indolizines with aryltrifluoroborate salts. rsc.org Manganese(III) acetate-mediated reactions allow for the C-3 phosphonylation of indolizines with H-phosphonates, proceeding with high regioselectivity. researchgate.net

C-1 Functionalization : While less common than C-3, functionalization at the C-1 position can be achieved. For instance, nitration of 2-methylindolizine in sulfuric acid yields the 1-nitro derivative as the main product. jbclinpharm.org

Functionalization of the Six-Membered Ring (C-5 to C-8) : Functionalizing the pyridine portion of the indolizine core is significantly more challenging due to its lower nucleophilicity. nih.gov However, novel strategies are emerging. A metal-free, atom-economic method for the regiodivergent synthesis of 6- or 8-substituted indolizines from meta-amide-substituted pyridines has been developed, showcasing the potential to functionalize these less reactive positions. acs.org Directed metalation and C-H borylation have also been employed to introduce functional groups onto the pyridinic ring. researchgate.net

The table below summarizes various regioselective C-H functionalization reactions on the indolizine core.

Reaction TypeReagent/CatalystPosition(s)Reference
ArylationPd(OAc)₂ / AgOAcC-3 rsc.org
PhosphonylationMn(OAc)₃C-3 researchgate.net
DithiocarbamationTetraalkylthiuram disulfideC-3 rsc.org
NitrationNitric Acid / Sulfuric AcidC-1, C-3 jbclinpharm.org
Amide SubstitutionMetal-free [2+2+1] cycloadditionC-6, C-8 acs.org
BorylationIridium catalystsPyridine & Pyrrole rings researchgate.net

Understanding the mechanisms of C-H activation is crucial for optimizing reaction conditions and expanding substrate scope. Several pathways have been elucidated through experimental and theoretical studies. researchgate.netacs.org

Radical Pathways : In the manganese(III) acetate-mediated C-H phosphonylation of indolizines, mechanistic studies suggest the involvement of a radical pathway. researchgate.net The Mn(OAc)₃ likely initiates the formation of a phosphonyl radical, which then attacks the electron-rich C-3 position of the indolizine ring.

Transition-Metal Catalyzed Pathways : Palladium-catalyzed C-H functionalization, such as arylation, typically proceeds through a well-established catalytic cycle. rsc.org This often involves the coordination of the metal to the indolizine, followed by a C-H activation/metalation step to form a palladacycle intermediate. Subsequent reductive elimination with the coupling partner yields the functionalized product and regenerates the active catalyst. Similarly, Rh(III)-catalyzed syntheses of indolizines involve C-H bond activation followed by cyclization cascades. acs.orgresearchgate.net

Acid-Catalyzed Pathways : An environmentally benign protocol for C-H functionalization has been developed using acetic acid as a catalyst. acs.org Density functional theory (DFT) calculations revealed that acetic acid plays a key role in a proton shuttle mechanism, which represents the most favorable and least energetic pathway for the reaction. acs.org

Ruthenium-Assisted Mechanisms : In the formation of indolizine heterocycles via ruthenium(II)-assisted three-component reactions, a proposed mechanism involves the addition of a proton to an alkyne, insertion of the alkyne into a ruthenium-alkenylcarbene bond, followed by α-H elimination and reductive elimination. acs.org

Cycloaddition Reactions Involving the Indolizine Moiety (e.g., [8+2] cycloadditions)

The unique electronic structure of the indolizine ring system allows it to participate in various cycloaddition reactions, providing a powerful tool for the synthesis of complex fused heterocyclic systems. proquest.com The tetraene-like character of the indolizine bicycle enables it to act as an 8π-electron component in these reactions. proquest.com

The most prominent of these is the [8+2] cycloaddition , which typically involves the reaction of an indolizine with an electron-deficient alkyne or alkene. proquest.commdpi.comnih.gov This reaction leads to the formation of cycl[3.2.2]azine derivatives. mdpi.comresearchgate.net The first example of this reaction was reported in 1959, involving the cycloaddition of indolizine with dimethyl acetylenedicarboxylate (DMAD) in the presence of a Pd-C catalyst. mdpi.com The process can be concerted or proceed through a stepwise mechanism involving zwitterionic intermediates, although definitive experimental evidence for the exact nature of the process is still under investigation. proquest.com This methodology has been extensively reviewed and is considered a cornerstone of cyclazine chemistry. proquest.comnih.gov

Besides the classic [8+2] cycloaddition, other cycloaddition strategies are also pivotal in indolizine chemistry:

1,3-Dipolar Cycloaddition : This is a widely used method for synthesizing indolizines, particularly those with acceptor groups at the C-1 and/or C-3 positions. jbclinpharm.orgrsc.org The reaction occurs between a pyridinium (B92312) ylide (a 1,3-dipole) and a dipolarophile, such as an activated alkene or alkyne. rsc.orgchim.it When an alkene is used, an oxidation step is required to achieve the final aromatic indolizine product. rsc.org

[2+2+1] Cycloaddition : A novel, metal-free method has been developed for the synthesis of 6- or 8-substituted indolizines via a [2+2+1] cycloaddition of a meta-amide-substituted pyridine with an alkyne. acs.org This reaction proceeds through the cleavage of the carbon-carbon triple bond. acs.org

[3+2] Annulation : Functionalized indolizines can be synthesized through a transition-metal-free domino Michael/SN2/aromatization reaction between 2-pyridylacetates and bromonitroolefins, which constitutes a formal [3+2] annulation. nih.govacs.org

The following table presents examples of cycloaddition reactions involving the indolizine system.

Reaction TypeIndolizine/PrecursorCoupling PartnerProduct TypeReference
[8+2] Cycloaddition2-PhenylindolizineDimethyl acetylenedicarboxylate (DMAD)Cycl[3.2.2]azine mdpi.com
[8+2] CycloadditionBenzo[a]indolizineBoron-substituted acetylenesBenzocyclazine proquest.commdpi.com
1,3-Dipolar CycloadditionPyridinium ylideDimethyl fumarateTetrahydroindolizine jbclinpharm.org
[2+2+1] Cycloadditionmeta-Amide-substituted pyridineDimethyl-but-2-ynedioate8-Amide-substituted indolizine acs.org
[3+2] Annulation2-PyridylacetateBromonitroolefinPolysubstituted indolizine nih.govacs.org

Oxidation and Reduction Chemistry of this compound

The indolizine nucleus can undergo both oxidation and reduction reactions, reflecting its aromatic yet reactive nature. jbclinpharm.org The specific reactivity of this compound would be influenced by both the inherent properties of the indolizine core and the presence of the chloromethyl substituent on the six-membered ring.

Oxidation : The indolizine ring is susceptible to oxidation, and the reaction outcome often depends on the conditions and the substitution pattern.

Nitration : Treatment of indolizines with nitric acid can lead to oxidation. jbclinpharm.org For example, reacting 2-methyl and 2-phenylindolizines with nitric acid at moderate temperatures results primarily in oxidation, while at higher temperatures, 1,3-dinitroindolizines can be formed in low yields. jbclinpharm.org

Oxidative Cycloaddition : In some synthetic pathways, oxidation is a key step. An efficient visible-light-induced intermolecular [8+2] alkenylation–cyclization process uses oxygen as an oxidant to form cyclazine derivatives from indolizines and alkenes. mdpi.com

Antioxidant Activity : Some sulfur- and selenium-containing indolizine derivatives have demonstrated antioxidant properties in vitro. nih.gov They have shown the ability to reduce ferric ions (Fe³⁺) and inhibit lipid peroxidation and protein carbonylation, indicating they can participate in redox reactions. nih.gov

Reduction : The indolizine ring can be reduced, typically through catalytic hydrogenation.

Catalytic Hydrogenation : The catalytic reduction of indolizine was instrumental in confirming its structure. jbclinpharm.org This process typically reduces the molecule to a tetrahydro derivative, saturating the double bonds and disrupting the aromatic system. jbclinpharm.org

For this compound, the chloromethyl group is a reactive site that could potentially be reduced or participate in redox processes, adding another layer to the molecule's oxidation-reduction chemistry.

Rearrangement Reactions and Other Unique Mechanistic Pathways

The chemistry of indolizines and their synthesis involves several unique mechanistic pathways, including various rearrangement and cyclization reactions. While rearrangements of the stable, aromatic this compound itself are not commonly reported, rearrangements are integral to certain synthetic routes leading to the indolizine core.

Thermal Rearrangements of Ylides : Intramolecular cyclization of 2-ethynylpyridine N-ylides can undergo thermal rearrangement to form indolizines and cycl[3.2.2]azines. nih.gov This highlights a pathway where rearrangement is a key step in the formation of the fused ring system.

1,2-Migration in Gold-Catalyzed Synthesis : An Au-catalyzed method for introducing silyl, stannyl, or germyl groups into the indolizine skeleton proceeds through an alkyne-vinylidene isomerization followed by a 1,2-migration of the respective group to form the final indolizine product. rsc.org

Intramolecular Cycloisomerization : The synthesis of indolizines can be achieved through the intramolecular cycloisomerization of appropriately substituted pyridine derivatives. nih.govorganic-chemistry.org For example, Pd/Cu catalysts can facilitate a tandem coupling and cycloisomerization reaction of propargyl amines with heteroaryl bromides to yield aminoindolizines. organic-chemistry.org

Strategic Applications of 7 Chloromethyl Indolizine As a Synthetic Intermediate and Advanced Scaffold

Construction of Complex Polycyclic and Fused-Ring Indolizine (B1195054) Architectures

The chloromethyl group at the 7-position of the indolizine ring serves as a potent electrophilic site, making 7-(chloromethyl)indolizine an ideal precursor for the construction of intricate polycyclic and fused-ring systems. This reactivity can be harnessed in various cyclization strategies to build additional rings onto the indolizine core, thereby expanding its structural complexity and accessing novel chemical space.

One primary approach involves intramolecular cyclization reactions. By introducing a nucleophilic moiety onto a side chain attached to the 7-methyl position, a subsequent ring-closing reaction can be triggered. For instance, the displacement of the chloride by a suitable nucleophile, followed by the introduction of a second reactive group, can set the stage for an intramolecular Friedel-Crafts-type reaction or other cyclization pathways, leading to the formation of a new ring fused to the indolizine system.

Furthermore, this compound can participate in intermolecular annulation reactions. Its reaction with bifunctional nucleophiles or reagents capable of undergoing cycloaddition reactions can lead to the formation of fused heterocyclic systems. For example, reaction with a dinucleophile could result in the formation of a larger ring system incorporating the C7-methyl carbon. The versatility of such approaches allows for the synthesis of a diverse library of polycyclic indolizine derivatives with varied ring sizes and heteroatom compositions. The synthesis of 1,2,3,4,5-pentathiepino[6,7-a]indolizines, for instance, demonstrates the successful fusion of a seven-membered sulfur-containing ring to the indolizine backbone, highlighting the potential for creating unique fused systems. nih.gov

Reaction Type Reactant/Condition Product Type Potential Application
Intramolecular CyclizationNucleophilic displacement followed by Friedel-Crafts acylationFused carbocyclic or heterocyclic indolizinesNovel scaffolds for medicinal chemistry and materials science
Intermolecular AnnulationReaction with dinucleophiles (e.g., diamines, dithiols)Macrocyclic indolizine derivativesHost-guest chemistry, sensor development
Cycloaddition ReactionsParticipation in [n+m] cycloadditionsPolycyclic aromatic and heteroaromatic indolizinesOrganic electronics, advanced materials

Role in Divergent Synthesis of Highly Functionalized Indolizine Derivatives

Divergent synthesis is a powerful strategy for the rapid generation of a library of structurally diverse compounds from a common intermediate. This compound is exceptionally well-suited to serve as such an intermediate due to the versatile reactivity of the chloromethyl group. This functional group can be readily transformed into a wide array of other functionalities, each of which can then be subjected to different reaction pathways to yield a diverse set of indolizine derivatives.

The chloride atom can be displaced by a variety of nucleophiles, including amines, alcohols, thiols, and carbanions, to introduce a vast range of substituents at the 7-position. For example, reaction with primary or secondary amines would yield 7-(aminomethyl)indolizines, which can be further elaborated. Similarly, reaction with alkoxides or thiolates would lead to the corresponding ethers and thioethers.

The introduced functional groups can then serve as handles for further diversification. For instance, a 7-(hydroxymethyl)indolizine, obtained via hydrolysis of the chloride, can be oxidized to the corresponding aldehyde or carboxylic acid. These carbonyl compounds are themselves versatile intermediates for a plethora of subsequent reactions, such as Wittig reactions, reductive aminations, and amide couplings. This divergent approach allows for the systematic modification of the indolizine core, enabling the fine-tuning of its electronic and steric properties for various applications. A palladium(II)-catalyzed cascade transformation of functionalized alkynes has been shown to produce a variety of indolizine-fused heterocycles, demonstrating the potential for divergent synthesis in this chemical space. nih.gov

Initial Transformation of this compound Subsequent Reactions Resulting Functionalized Indolizine Derivatives
Nucleophilic substitution with aminesAcylation, alkylation, urea/thiourea formation7-(Substituted-aminomethyl)indolizines
Hydrolysis to 7-(hydroxymethyl)indolizineOxidation to aldehyde/carboxylic acid, esterification, etherification7-Formyl, 7-carboxy, 7-alkoxymethyl indolizines
Reaction with cyanideHydrolysis to carboxylic acid, reduction to amine7-(Carboxymethyl), 7-(aminoethyl) indolizines
Reaction with malonates and other carbanionsFurther functional group manipulationIndolizines with extended carbon chains at C7

Development of Indolizine-Based Scaffolds for Materials Science Research

The unique photophysical properties of the indolizine ring system, characterized by its extended π-conjugated system and inherent fluorescence, make it an attractive scaffold for the development of advanced materials. nih.govrsc.org The ability to introduce a wide range of functional groups at the 7-position via this compound provides a powerful tool for modulating these properties and tailoring them for specific applications in materials science.

Exploration as Organic Fluorophores and Fluorescent Probes

Indolizine derivatives are known to exhibit strong fluorescence, with emission wavelengths that can be tuned by the introduction of electron-donating or electron-withdrawing groups. nih.govnih.gov The chloromethyl group of this compound can be replaced by various chromophoric and auxochromic groups to systematically alter the photophysical properties of the resulting molecules. For example, the introduction of an amino group, which is a strong electron donor, would be expected to cause a red-shift in the emission spectrum. Conversely, the introduction of electron-withdrawing groups could lead to a blue-shift. This tunability is highly desirable for the development of novel organic fluorophores for applications in organic light-emitting diodes (OLEDs), bio-imaging, and sensing. acs.orgnih.gov

Furthermore, the 7-methyl position can be used to attach specific recognition moieties, transforming the indolizine fluorophore into a fluorescent probe. rsc.orgfujifilm.com For instance, a receptor for a particular analyte can be linked to the indolizine core through the chloromethyl handle. Upon binding of the analyte to the receptor, a change in the fluorescence properties of the indolizine core (e.g., intensity, wavelength, or lifetime) can be observed, allowing for the sensitive and selective detection of the target species.

**Substituent at C7 (derived from 7-chloromethyl) **Expected Effect on Fluorescence Potential Application
Amino, Alkoxy (Electron-donating groups)Red-shift in emission, increased quantum yieldRed-emitting fluorophores for OLEDs and bio-imaging
Cyano, Nitro (Electron-withdrawing groups)Blue-shift in emissionBlue-emitting fluorophores
Receptor for a specific analyteChange in fluorescence upon analyte bindingFluorescent probes for ions, small molecules, and biomolecules
Polymerizable group (e.g., vinyl, acrylate)Incorporation into fluorescent polymersFluorescent materials, sensors

Application in Sensor Technology Research

Building upon the principles of fluorescent probes, this compound can be a key building block for the development of various types of chemical sensors. The C7-position is a strategic site for the introduction of a sensing unit without significantly disrupting the core electronic structure of the indolizine, which is responsible for its favorable photophysical properties.

For example, a chelating agent can be attached to the 7-methyl position to create a sensor for metal ions. Upon coordination of a metal ion to the chelating agent, the electronic properties of the indolizine fluorophore can be perturbed, leading to a measurable change in its fluorescence. Similarly, moieties that are sensitive to pH, polarity, or other environmental factors can be introduced to create sensors for these parameters. The versatility of the chemistry of the chloromethyl group allows for the design of a wide range of indolizine-based sensors with tailored selectivities and sensitivities.

Investigation as Ligands for Transition Metal Complexes

The nitrogen atom in the indolizine ring, as well as other heteroatoms that can be introduced via the 7-chloromethyl group, can act as coordination sites for transition metals. This opens up the possibility of using this compound and its derivatives as ligands for the synthesis of novel metal complexes. The electronic properties of the indolizine ligand can be fine-tuned by modifying the substituent at the 7-position, which in turn can influence the properties of the resulting metal complex.

For example, by introducing a phosphine, amine, or thiol group at the 7-methyl position, multidentate ligands can be created that can form stable complexes with a variety of transition metals. These complexes could find applications in catalysis, as luminescent materials, or as therapeutic agents. The synthesis of homoleptic transition metal complexes of 7-azaindolide, a related nitrogen-containing heterocycle, demonstrates the ability of such systems to coordinate with metal ions. nih.gov

Utility in the Rational Design and Synthesis of Potential Bioactive Scaffolds in Medicinal Chemistry Research (Emphasis on Chemical Synthesis and Scaffold Design)

The indolizine scaffold is considered a "privileged" structure in medicinal chemistry, as it is found in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. bohrium.comresearchgate.netscholarhub.vn The 7-position of the indolizine ring is a key site for modification to modulate the biological activity and pharmacokinetic properties of these compounds. This compound provides a convenient starting point for the synthesis of libraries of 7-substituted indolizine derivatives for drug discovery programs.

The chloromethyl group can be used to introduce a variety of pharmacophoric groups or to attach the indolizine scaffold to other molecular fragments. For example, reaction with various amines can lead to the synthesis of a series of 7-(aminomethyl)indolizine derivatives, which can be screened for their biological activity. The ability to easily generate a diverse range of analogs is crucial for establishing structure-activity relationships (SAR) and for optimizing the potency and selectivity of lead compounds.

Furthermore, the 7-methyl position can be used as a linker to attach the indolizine scaffold to a targeting moiety, such as a peptide or an antibody, to create targeted drug delivery systems. The versatility of the chemical transformations of the chloromethyl group makes this compound a highly valuable tool in the rational design and synthesis of new potential therapeutic agents. The development of indolizine derivatives with various biological activities, such as anticancer and anti-inflammatory, underscores the importance of this scaffold in medicinal chemistry. bohrium.comresearchgate.net

Bioactive Scaffold/Pharmacophore introduced at C7 Potential Therapeutic Area Rationale for Synthesis
Substituted amines, amides, ureasAnticancer, antiviral, antibacterialMimicking known pharmacophores, improving solubility and bioavailability
Heterocyclic rings (e.g., triazoles, tetrazoles)Various therapeutic targetsBioisosteric replacement, enhancing target binding
Linkers for bioconjugationTargeted drug delivery, diagnosticsAttaching the indolizine scaffold to biomolecules
Peptidomimetic fragmentsEnzyme inhibitors, receptor antagonistsMimicking peptide ligands

Advanced Spectroscopic and Structural Elucidation Research of 7 Chloromethyl Indolizine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

High-resolution NMR spectroscopy provides detailed information about the atomic connectivity and spatial arrangement of atoms within a molecule. For the indolizine (B1195054) core, NMR is crucial for assigning the correct substitution pattern and defining the electronic environment of the heterocyclic system. nipne.rorsc.org

The complete assignment of proton (¹H) and carbon (¹³C) signals for 7-(Chloromethyl)indolizine is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. nipne.ro

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides initial information on the number of different proton environments and their neighboring protons through spin-spin coupling. The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. For this compound, the chloromethyl (–CH₂Cl) group's protons are expected to appear as a singlet in a distinct downfield region, while the aromatic protons of the indolizine core will show characteristic coupling patterns.

2D Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It is instrumental in tracing the connectivity of protons within the five- and six-membered rings of the indolizine scaffold. nipne.ro

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. sdsu.edu This allows for the unambiguous assignment of carbon resonances for all protonated carbons in the molecule.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is vital for establishing long-range (typically 2-3 bonds) correlations between protons and carbons. sdsu.edu This technique is particularly crucial for identifying the placement of substituents. In the case of this compound, correlations would be expected from the methylene (B1212753) protons of the chloromethyl group to the C-7 carbon, as well as the adjacent C-6 and C-8 carbons, confirming the substituent's location. nipne.ro

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment detects protons that are close to each other in space, regardless of whether they are connected through bonds. slideshare.net NOESY data is essential for conformational analysis and can help to confirm assignments by showing spatial proximity between the chloromethyl protons and the protons at the H-6 and H-8 positions of the indolizine ring. nih.gov

The combination of these techniques allows for the complete and unambiguous assignment of all proton and carbon signals, as demonstrated in the structural elucidation of numerous indolizine derivatives. mdpi.comnih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Assignments for a 7-Substituted Indolizine Derivative.

Note: This table is an illustrative example based on known data for similar indolizine structures. Actual chemical shifts for this compound may vary.

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key HMBC Correlations from CH₂
1~6.8~107.0
2~6.5~115.0
3~7.2~109.0
5~7.6~125.0
6~6.7~112.0
7-~128.0
8~7.5~120.0
8a-~135.0
-CH₂Cl~4.8~45.0C-6, C-7, C-8

While the core indolizine structure is a relatively rigid aromatic system, conformational analysis becomes relevant for understanding the orientation and rotational freedom of its substituents.

Conformational Analysis: For this compound, the primary conformational aspect is the rotational orientation of the chloromethyl group relative to the plane of the indolizine ring. NOESY experiments can provide insights into the preferred spatial arrangement by detecting through-space interactions between the methylene protons and adjacent ring protons (H-6 and H-8). nih.gov In more complex derivatives, such as those with bulky substituents, NMR and computational modeling are combined to determine the lowest energy conformations. nih.gov

Dynamic NMR (D-NMR): D-NMR studies are employed to investigate processes of conformational exchange, such as restricted rotation around single bonds. rsc.org In cases where bulky groups are present near the substituent of interest, rotation can be slowed to a rate that is observable on the NMR timescale, often requiring variable-temperature experiments. For a simple substituent like a chloromethyl group, free rotation is typically expected at room temperature. However, in more sterically hindered indolizine derivatives, D-NMR has been used to determine the energy barriers for rotation around specific bonds. researchgate.net

The electronic nature and position of a substituent have a profound impact on the ¹H and ¹³C NMR chemical shifts of the indolizine ring. The chloromethyl group at the C-7 position is expected to exert an influence on the surrounding nuclei.

The introduction of different functional groups onto the indolizine backbone causes predictable shifts in the NMR signals of the aromatic protons and carbons. nipne.ro For instance, electron-withdrawing groups generally cause a downfield shift (deshielding) of the signals of nearby protons and carbons, while electron-donating groups cause an upfield shift (shielding). mdpi.com In a study of various substituted 1,2,3,4,5-pentathiepino[6,7-a]indolizines, it was observed that altering the substituent on the indolizine core resulted in distinct and predictable changes in the aromatic region of the ¹H-NMR spectra. mdpi.com The nitro-substituted derivative, being strongly electron-withdrawing, showed the most significant downfield shifts for the aromatic hydrogens compared to other derivatives. mdpi.com Similarly, the chloromethyl group, being moderately electron-withdrawing, would be expected to deshield the adjacent H-6 and H-8 protons relative to the unsubstituted parent indolizine.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for confirming the molecular weight of a compound and providing clues to its structure through the analysis of its fragmentation patterns. mdpi.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). nih.gov This precision allows for the unambiguous determination of a compound's elemental composition and molecular formula. For a newly synthesized compound like this compound, obtaining an HRMS measurement is a critical step in its characterization. jyoungpharm.org The experimentally measured accurate mass is compared against the theoretical mass calculated for the expected molecular formula (C₉H₈ClN). A close match between the experimental and theoretical values provides strong evidence for the correct elemental composition. nih.govynu.edu.cn

Table 2: Theoretical Exact Mass for this compound.

Molecular FormulaIsotopeTheoretical m/z [M+H]⁺
C₉H₉³⁵ClN⁺³⁵Cl166.0418
C₉H₉³⁷ClN⁺³⁷Cl168.0389

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and then fragmented by collision with an inert gas, a process known as collision-induced dissociation (CID). The resulting fragment ions (product ions) are then analyzed. researchgate.net The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the identity of known compounds or to help elucidate the structure of unknown ones. researchgate.netnih.gov

For this compound, the protonated molecule [M+H]⁺ would be selected as the precursor ion. The subsequent fragmentation would likely involve the weakest bonds and the formation of stable neutral molecules or radicals. Plausible fragmentation pathways for the [M+H]⁺ ion of this compound could include:

Loss of HCl: A common fragmentation pathway for chlorinated compounds, leading to a stable fragment ion.

Loss of the chloromethyl radical (•CH₂Cl): Cleavage of the C-C bond between the ring and the substituent.

Loss of a chlorine radical (•Cl): Leaving a methyleneindolizine cation.

Analysis of these characteristic fragmentation patterns provides powerful confirmatory evidence for the proposed molecular structure. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

In the analysis of this compound, IR and Raman spectroscopy would reveal characteristic vibrational frequencies associated with the indolizine core and the chloromethyl substituent. The indolizine ring system gives rise to a complex series of vibrations. Aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. The stretching vibrations of the C=C and C=N bonds within the fused aromatic rings are expected to produce a set of characteristic bands in the 1400-1650 cm⁻¹ region. Furthermore, in-plane and out-of-plane C-H bending vibrations contribute to the fingerprint region of the spectrum (below 1500 cm⁻¹), which is highly specific to the molecule's structure.

The chloromethyl group (-CH₂Cl) introduces several distinct vibrational modes. The aliphatic C-H stretching vibrations of the methylene group are anticipated to appear in the 2850-2960 cm⁻¹ range. A characteristic scissoring vibration of the CH₂ group is expected around 1400-1450 cm⁻¹. The C-Cl stretching vibration is of particular diagnostic value and typically gives rise to a strong band in the 600-800 cm⁻¹ region in the IR spectrum. The position of this band can be influenced by the conformation of the chloromethyl group.

Table 1: Expected Vibrational Modes for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretching 3000-3100
Aliphatic C-H (-CH₂) Stretching 2850-2960
Indolizine Ring (C=C, C=N) Stretching 1400-1650
Methylene (-CH₂) Scissoring 1400-1450
Aromatic C-H Bending (out-of-plane) 700-900

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy for Electronic Structure and Photophysical Characterization

Ultraviolet-visible (UV-Vis) absorption and fluorescence spectroscopy are essential tools for investigating the electronic structure and photophysical properties of molecules. These techniques provide insights into the electronic transitions that occur upon absorption of light and the subsequent emission of photons.

Indolizine and its derivatives are known to be fluorescent compounds, and their absorption and emission properties are highly sensitive to the nature and position of substituents on the indolizine core. The UV-Vis absorption spectra of indolizine derivatives typically exhibit multiple absorption bands corresponding to π-π* electronic transitions within the aromatic system. The position and intensity of these bands can be modulated by the electronic effects of the substituents.

For instance, in a study of 1,2,3,4,5-pentathiepino[6,7-a]indolizines, which are derivatives of indolizine, the UV-Vis spectra showed remarkable consistency in the maximum absorption wavelengths across various derivatives, with the exception of a nitro-substituted compound. ntis.gov This suggests that while some substituents have a minimal effect on the electronic transitions, others can significantly alter the frontier orbital energies. ntis.gov

The following table presents representative photophysical data for some substituted indolizine derivatives to illustrate the range of absorption and emission characteristics observed in this class of compounds.

Table 2: Photophysical Data for Selected Indolizine Derivatives

Compound λ_abs (nm) λ_em (nm) Quantum Yield (Φ) Solvent
9-Chloro-6-ethoxy- nih.govresearchgate.netnih.govcore.ac.ukjbclinpharm.orgpentathiepino[6,7-a]indolizine 258, 301, 312, 360, 428 Not Reported Not Reported THF
Indolizine-BODIPY Dye (1Ph) 778 872 0.056 CH₂Cl₂

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. It provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound.

While the crystal structure of this compound itself is not reported in the provided search results, the structures of several related indolizine derivatives have been elucidated. nih.govmdpi.com This information offers valuable insights into the expected solid-state conformation and packing of this compound.

For example, the crystal structure of diethyl 3-(4-bromobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate has been determined, revealing a monoclinic crystal system with the space group P 21/n. mdpi.com The analysis of the crystal packing of this molecule highlighted the presence of both intra- and intermolecular hydrogen bonds, as well as C–H···π interactions, which contribute to the stability of the crystal lattice. mdpi.com

In another study, a series of seven 1,2,3,4,5-pentathiepino[6,7-a]indolizines, including a 9-chloro derivative (corresponding to a 7-chloro substituted indolizine core), were synthesized and their molecular structures were determined by single-crystal X-ray diffraction. nih.govresearchgate.netnih.gov These studies provide a basis for understanding how substituents on the indolizine ring influence the crystal packing. nih.govresearchgate.netnih.gov

The following table summarizes the crystallographic data for a representative 7-substituted indolizine derivative.

Table 3: Crystallographic Data for Diethyl 3-(4-bromobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate

Parameter Value
Crystal System Monoclinic
Space Group P 2₁/n
a (Å) 12.0497(6)
b (Å) 17.8324(10)
c (Å) 19.6052(11)
α (°) 90
β (°) 100.372(1)
γ (°) 90

Circular Dichroism (CD) Spectroscopy for Chiral this compound Derivatives (If Applicable)

Circular Dichroism (CD) spectroscopy is a powerful analytical technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. This technique is particularly useful for determining the absolute configuration of chiral compounds and for studying their conformational changes in solution.

For CD spectroscopy to be applicable to this compound derivatives, the molecule must be chiral. Chirality could be introduced into the molecule through various means, such as the presence of a stereogenic center in a substituent, or through the synthesis of an atropisomeric indolizine derivative where rotation around a single bond is restricted.

The search results did not provide any specific examples of chiral this compound derivatives or their analysis by CD spectroscopy. However, if a chiral derivative were to be synthesized, CD spectroscopy would be an invaluable tool for its stereochemical characterization. The CD spectrum would exhibit positive or negative Cotton effects at the wavelengths corresponding to the electronic transitions of the chromophoric indolizine core. The sign and magnitude of these Cotton effects could, in principle, be used to assign the absolute configuration of the chiral center by comparing the experimental spectrum with theoretical calculations or with the spectra of structurally related compounds of known absolute configuration.

Due to the lack of specific data in the reviewed literature, a data table for this section cannot be provided.

Computational and Theoretical Investigations of 7 Chloromethyl Indolizine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the electronic level. These ab initio and semi-empirical methods provide a quantitative description of molecular properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine the optimized molecular geometry, thermodynamic stability, and various electronic properties of organic molecules. bhu.ac.in For 7-(Chloromethyl)indolizine, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311G(d,p), would first determine the most stable three-dimensional conformation by finding the minimum energy state on the potential energy surface.

From this optimized geometry, key electronic properties can be calculated. The energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are crucial. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT studies. These maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP map would likely show negative potential (red/yellow) around the nitrogen atom and the π-system of the rings, indicating sites susceptible to electrophilic attack. In contrast, positive potential (blue) would be expected around the hydrogen atoms and the chloromethyl group, highlighting potential sites for nucleophilic interaction.

PropertyCalculated Value (Illustrative)Significance
Total Energy (Hartree)-785.123Indicates the thermodynamic stability of the molecule.
Dipole Moment (Debye)2.15 DMeasures the overall polarity of the molecule.
EHOMO (eV)-6.25Energy of the highest occupied molecular orbital; relates to ionization potential.
ELUMO (eV)-1.10Energy of the lowest unoccupied molecular orbital; relates to electron affinity.
HOMO-LUMO Gap (ΔE eV)5.15Indicates chemical reactivity and kinetic stability.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the HOMO and LUMO of reacting species. youtube.com The HOMO, being the orbital most likely to donate electrons, characterizes the molecule's nucleophilicity, while the LUMO, the most likely to accept electrons, defines its electrophilicity. youtube.comresearchgate.net

An FMO analysis of this compound would involve examining the spatial distribution and atomic orbital contributions to these frontier orbitals. The analysis would predict the most probable sites for chemical reactions. For the indolizine (B1195054) ring, which is π-electron rich, the HOMO is typically distributed across the carbon atoms of the five-membered ring, particularly C1 and C3, making these positions susceptible to electrophilic attack. chim.it The LUMO, conversely, would be distributed across the bicyclic system, with significant coefficients potentially on the atoms of the six-membered ring and the C7-attached chloromethyl group, indicating sites for nucleophilic attack. This analysis is crucial for rationalizing and predicting the outcomes of reactions such as alkylations, acylations, and cycloadditions. researchgate.net

Atom/Position% Contribution to HOMO (Illustrative)% Contribution to LUMO (Illustrative)Predicted Reactivity
N45%10%Moderate nucleophilic/electrophilic character
C115%5%High susceptibility to electrophilic attack
C318%6%Highest susceptibility to electrophilic attack
C74%12%Susceptible to nucleophilic attack
CH2Cl Group2%20%Primary site for nucleophilic substitution

The indolizine core is an aromatic heterocyclic system with 10 π-electrons, making it an isoelectronic analog of naphthalene (B1677914). Its aromaticity is a key determinant of its stability and chemical behavior. chim.it Computational methods can quantify the aromaticity of the individual five- and six-membered rings. According to the Glidewell-Lloyd rule for conjugated polycyclic systems, smaller rings tend to retain more aromaticity than larger ones. chemrxiv.org Studies on the parent indolizine system have shown that the five-membered ring is indeed more aromatic than the six-membered ring. chemrxiv.org

Computational assessment of aromaticity can be performed using various indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). NICS calculations involve placing a "ghost" atom at the center of each ring to measure the induced magnetic shielding; large negative values are indicative of aromatic character. HOMA values are based on the degree of bond length equalization, with a value of 1 indicating a fully aromatic system. Such analyses for this compound would confirm the aromatic nature of the core and quantify the influence of the chloromethyl substituent on the electronic structure of the rings.

Molecular Dynamics (MD) Simulations for Conformational Behavior and Solvation Studies

While quantum chemical calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules based on classical mechanics, providing insights into conformational flexibility, solvation effects, and intermolecular interactions. nih.gov

For this compound, MD simulations could be employed to understand its conformational behavior, particularly the rotation around the C7-CH2Cl bond, and how this is influenced by the surrounding solvent molecules. By simulating the molecule in a box of explicit solvent (e.g., water, DMSO), one can study the formation and dynamics of the solvation shell and calculate properties like the radial distribution function to understand solvent structuring. In the context of drug design, MD simulations are invaluable. For instance, studies on 7-(trifluoromethyl)indolizine derivatives have used MD simulations to confirm the stability of the ligand-protein complex, reinforcing docking results and providing a dynamic picture of the binding interactions. nih.gov

In Silico Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Spectra)

Computational methods can accurately predict various spectroscopic parameters, aiding in structure elucidation and the interpretation of experimental data.

For Nuclear Magnetic Resonance (NMR) spectroscopy, DFT can be used to calculate the isotropic shielding tensors of nuclei like 1H and 13C. These theoretical values are then converted to chemical shifts (δ) by referencing them against a standard compound (e.g., tetramethylsilane) calculated at the same level of theory. nih.gov This process can help assign ambiguous peaks in an experimental spectrum or predict the spectrum of a novel compound. Comparing the computed shifts with experimental data serves as a rigorous validation of the calculated molecular structure.

Similarly, Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis). This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the wavelength of maximum absorption (λmax) and the oscillator strength, which corresponds to the intensity of the absorption band. Computational studies on indolizine-derived pentathiepines have shown how substituents can significantly alter the HOMO-LUMO gap, leading to shifts in the UV-Vis spectrum that can be rationalized with TD-DFT calculations. nih.gov

AtomCalculated 13C Chemical Shift (ppm) (Illustrative)Experimental 13C Chemical Shift (ppm) (Illustrative)
C1115.8115.2
C3110.5109.9
C5125.1124.6
C7128.3127.8
CH2Cl45.244.8

Reaction Mechanism Studies Using Computational Approaches

Computational chemistry is an indispensable tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, most importantly, transition states. The calculated energy difference between the reactants and the transition state gives the activation energy, which determines the reaction rate.

For reactions involving this compound, computational studies could explore various pathways. For example, in a nucleophilic substitution reaction at the chloromethyl group, DFT calculations could model the transition state for an SN2 mechanism, confirming a single-step concerted process. For electrophilic aromatic substitution on the indolizine ring, computational analysis can help explain the observed regioselectivity. Studies on the 1,3-dipolar cycloaddition reactions to form indolizines have used DFT to analyze the transition states, showing them to be asynchronous and confirming that the reaction is controlled by the HOMO of the dipole, which explains the preferential formation of certain regioisomers. researchgate.net Such studies provide a detailed, atomistic understanding of why reactions proceed in a particular manner.

Transition State Characterization and Activation Energy Calculations

The synthesis of the indolizine core, often achieved through [3+2] cycloaddition reactions of pyridinium (B92312) ylides with substituted alkynes, can be computationally modeled to elucidate the reaction mechanism. Density Functional Theory (DFT) is a primary tool for locating and characterizing the transition states (TS) of these reactions. researchgate.netresearchgate.net By calculating the potential energy surface, the minimum energy pathway from reactants to products can be mapped, with the transition state representing the highest energy barrier along this path.

The characterization of a transition state involves a frequency calculation, which should yield exactly one imaginary frequency corresponding to the vibrational mode of the bond-forming or bond-breaking process of the reaction coordinate. youtube.com The energy difference between the reactants and the transition state defines the activation energy (ΔG‡), a critical parameter that governs the reaction rate.

For a typical [3+2] cycloaddition reaction leading to an indolizine core, computational studies can reveal whether the mechanism is concerted or stepwise. An asynchronous concerted transition state is often found for such reactions. researchgate.net The calculated activation energies are typically in the range of 15-25 kcal/mol, indicating that these reactions can proceed under relatively mild conditions.

Table 1: Representative Calculated Activation Energies for Indolizine Formation via [3+2] Cycloaddition

Reactants Computational Method Calculated Activation Energy (kcal/mol)
Pyridinium Ylide + Dimethyl Acetylenedicarboxylate B3LYP/6-31G(d) 18.5
3-Phenylpyridinium Ylide + Propiolate DFT/B3LYP 22.1

Note: The data in this table is illustrative and based on typical values found in computational studies of similar indolizine-forming reactions.

Solvent Effects and Catalysis in Indolizine-Forming Reactions

Computational models can effectively simulate the influence of solvents and catalysts on the synthesis of indolizines. Solvation models, such as the Polarizable Continuum Model (PCM), can be incorporated into DFT calculations to account for the effect of the solvent on the energies of reactants, transition states, and products. mdpi.com

Solvent polarity can influence the stability of charged intermediates and transition states. For the [3+2] cycloaddition of pyridinium ylides, polar solvents may stabilize the zwitterionic nature of the ylide, potentially lowering the activation energy and accelerating the reaction. mdpi.com However, some computational studies on similar cycloadditions have shown minimal solvent influence on the reaction rate, suggesting the concerted nature of the mechanism. nih.gov

Rational Design of Novel Indolizine Derivatives with Tailored Properties via Computational Methods

Computational methods are instrumental in the rational design of new indolizine derivatives with specific, tailored properties for applications in medicinal chemistry and materials science. researchgate.netwiley-vch.de By starting with a core structure, such as this compound, in silico modifications can be explored to optimize desired characteristics before undertaking synthetic efforts.

For example, quantum mechanical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), are used to predict the photophysical properties of novel fluorophores. nih.govacs.org By calculating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the absorption and emission wavelengths of a designed molecule can be estimated. nih.gov This allows for the systematic tuning of the electronic properties by introducing different substituents on the indolizine ring to achieve desired colors of fluorescence.

In the context of drug discovery, computational techniques like molecular docking and virtual screening are employed to design indolizine-based therapeutic agents. nih.govopenmedicinalchemistryjournal.com These methods predict the binding affinity and mode of interaction of a designed molecule with a biological target, such as an enzyme or receptor. nih.gov This in silico screening of virtual libraries of indolizine derivatives allows for the identification of promising candidates with potential biological activity, for instance, as anticancer agents or enzyme inhibitors. mdpi.comrsc.org The 7-(chloromethyl) group on the indolizine scaffold can serve as a reactive handle for further chemical modifications to synthesize these computationally designed derivatives.

Emerging Research Frontiers and Future Perspectives for 7 Chloromethyl Indolizine Chemistry

Development of Novel Catalytic Systems for Site-Selective Functionalization of Indolizines, Including C-7 Position

A primary challenge in indolizine (B1195054) chemistry is achieving site-selective functionalization. The inherent electronic properties of the indolizine ring favor electrophilic substitution at the C-1 and C-3 positions of the five-membered ring. jbclinpharm.org Consequently, derivatization at the six-membered pyridine (B92270) ring, particularly at the C-7 position, requires innovative catalytic strategies to overcome this intrinsic reactivity.

Recent progress in C-H activation has provided powerful tools for modifying otherwise inert positions on heterocyclic scaffolds. worktribe.comresearchgate.net For the analogous indole (B1671886) system, transition-metal-catalyzed, directing-group-assisted strategies have been successfully developed to achieve C-7 functionalization. rsisinternational.orgnih.govrsc.org These methods involve the temporary installation of a directing group on the indole nitrogen, which then coordinates to a metal catalyst (e.g., palladium, rhodium, or cobalt) and directs C-H activation and subsequent bond formation specifically at the C-7 position. rsc.orgresearchgate.netnih.gov A similar approach could be envisioned for the indolizine core, where a transient directing group could facilitate metal-catalyzed C-H activation at the C-7 position, allowing for arylation, alkylation, or other modifications.

Alternative strategies include directed ortho metalation and C-H borylation. worktribe.com Direct lithiation of the indolizine ring has been shown to enable functionalization at the C-5 position, suggesting that with carefully designed substrates and reaction conditions, metalation could potentially be directed to C-7. worktribe.com Furthermore, iridium-catalyzed C-H borylation has emerged as a versatile method for functionalizing heterocycles, which could be applied to indolizines to install a boronic ester at the C-7 position, a versatile handle for subsequent cross-coupling reactions. researchgate.net

StrategyCatalyst/ReagentTarget PositionPotential Application for Indolizine C-7
Directing Group-Assisted C-H Activation Palladium, Rhodium, CobaltC-7 (on Indoles)Development of removable directing groups for the indolizine skeleton to guide metal catalysts to the C-7 position.
Directed ortho-Metalation Organolithium bases (e.g., LDA, TMPLi)C-5 (on Indolizines)Optimization of bases and reaction conditions to favor metalation at the sterically accessible C-7 position.
Catalytic C-H Borylation Iridium tris-boryl complexesVarious (on Heterocycles)Application of Ir-catalyzed borylation to achieve C-7 functionalization, creating a versatile synthetic handle.

Integration of 7-(Chloromethyl)indolizine Synthesis and Derivatization into Flow Chemistry and Microreactor Systems

Flow chemistry and microreactor technology are transforming modern chemical synthesis by offering enhanced safety, scalability, and precise control over reaction parameters. beilstein-journals.orgkth.se These technologies are particularly advantageous for reactions that are highly exothermic, involve hazardous reagents, or produce unstable intermediates. nih.gov The synthesis of heterocyclic compounds, including indolizines, is well-suited for adaptation to continuous flow processes. researchgate.net

The integration of this compound synthesis into flow systems could address several challenges associated with traditional batch production. For instance, the multi-step synthesis of indolizines, often involving the generation of reactive pyridinium (B92312) ylides followed by cycloaddition, could be streamlined into a continuous sequence. jbclinpharm.org A hypothetical flow process could involve:

Ylide Generation: Pumping a solution of a substituted pyridine and an α-halo carbonyl compound through a heated reactor coil to form the pyridinium salt, followed by mixing with a base stream to generate the ylide in situ.

Cycloaddition: Immediately merging the ylide stream with a solution of a suitable alkyne in a second reactor coil to perform the [3+2] cycloaddition.

Chloromethylation: Introducing a chloromethylating agent (e.g., paraformaldehyde and HCl) into the product stream in a subsequent module to install the chloromethyl group at the C-7 position, assuming a suitable substrate and catalyst for site-selectivity is used.

The derivatization of the resulting this compound could also be performed in a continuous fashion. The high surface-area-to-volume ratio of microreactors allows for rapid heating and cooling, enabling precise control over subsequent reactions of the chloromethyl group, such as nucleophilic substitutions, which can often be exothermic. rsc.org This approach not only improves safety and reproducibility but also facilitates rapid library synthesis and process optimization. nih.gov

Advancements in Asymmetric Synthesis of Indolizine Frameworks and their Chloromethylated Variants

The development of methods for the asymmetric synthesis of chiral indolizine derivatives is crucial, as many biologically active indolizidine alkaloids are enantiopure. beilstein-journals.org Current research in this area largely focuses on catalytic enantioselective transformations. researchgate.net Synergistic catalysis, combining two distinct chiral catalysts, has emerged as a powerful strategy. For example, a dual Cu/Ir catalytic system has been used for the highly diastereo- and enantioselective synthesis of 2,3-fused indolizine derivatives through a cascade allylation/Friedel-Crafts reaction. rsc.orgsemanticscholar.org Similarly, chiral phosphoric acids have been employed as organocatalysts in the atroposelective Paal-Knorr reaction of 3-aminoindolizines to generate axially chiral indolizinylpyrroles. rsc.org

While these methods successfully generate chirality centered on the five-membered ring or through atropisomerism, the creation of stereocenters on the six-membered ring or the asymmetric synthesis of a C-7 substituted indolizine remains a significant challenge. The synthesis of enantiomerically enriched chloromethylated indolizine variants could be approached in two primary ways:

Chiral Scaffold Synthesis followed by Functionalization: An existing asymmetric catalytic method could be used to produce a chiral indolizine core. This enantiopure scaffold would then be subjected to a site-selective chloromethylation at the C-7 position. This strategy relies on the development of the C-7 functionalization methods discussed in section 7.1.

Asymmetric Desymmetrization: A prochiral indolizine substrate, symmetric with respect to the C-6 and C-8 positions, could undergo an asymmetric C-H functionalization at the C-7 position using a chiral catalyst. This approach is more direct but requires a catalytic system capable of differentiating between the two enantiotopic C-H bonds.

Exploration of this compound as a Precursor in Polymer Chemistry and Supramolecular Assembly Research

The unique photophysical properties of the indolizine core, such as strong fluorescence, make it an attractive building block for advanced materials. chim.it The presence of the chloromethyl group on this compound provides a reactive site for its incorporation into larger molecular architectures, including polymers and supramolecular assemblies.

In polymer chemistry , this compound could be utilized in several ways:

As a Monomer: It could undergo condensation or substitution polymerization. For example, reaction with di-nucleophiles could lead to polyesters or polyethers containing the indolizine moiety in the polymer backbone. Alternatively, it could be converted into a vinyl or acrylate (B77674) monomer for radical or controlled polymerization, yielding polymers with pendant fluorescent indolizine groups.

As a Polymer Modifier: The chloromethyl group can react with nucleophilic sites on existing polymers (e.g., hydroxyl or amine groups) to covalently attach the indolizine unit. This post-polymerization modification allows for the introduction of specific optical or electronic properties to commodity polymers.

In supramolecular chemistry , the chloromethyl group serves as a covalent anchor to attach the indolizine scaffold to larger host molecules or surfaces. This allows for the design of complex systems for sensing, molecular recognition, or light-harvesting applications. For instance, an indolizine unit could be attached to a cyclodextrin (B1172386) or calixarene (B151959) host to create a fluorescent sensor that changes its emission properties upon binding a specific guest molecule.

FieldRole of this compoundPotential Application
Polymer Chemistry Monomer or Polymer ModifierFluorescent polymers, organic light-emitting diodes (OLEDs), polymer-based sensors.
Supramolecular Chemistry Covalent Anchor for Host MoleculesHost-guest sensors, photo-switchable materials, components for molecular machines.

Synergistic Approaches Combining Synthetic Methodologies with Advanced Spectroscopic and Computational Tools for Comprehensive Understanding

The development of novel indolizine derivatives is increasingly reliant on a synergistic approach that combines synthetic chemistry with advanced analytical and computational methods. This integrated strategy accelerates the discovery process by providing deep insights into molecular structure, reactivity, and properties.

Computational tools , particularly Density Functional Theory (DFT), are invaluable for predicting the behavior of indolizine systems. nih.gov DFT calculations can be used to:

Predict Reactivity: By calculating electron density and Fukui functions, researchers can predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of site-selective reactions. nih.govresearchgate.net

Elucidate Reaction Mechanisms: Transition states can be modeled to understand the energetics of different reaction pathways, helping to optimize conditions and explain observed selectivities.

Understand Electronic Properties: Calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in predicting the electronic and photophysical properties of new derivatives, which is crucial for materials science applications. nih.govchemrxiv.org

Advanced spectroscopic techniques provide the experimental validation for these computational models.

NMR Spectroscopy: Multi-dimensional NMR techniques are essential for unambiguous structure elucidation of complex, polysubstituted indolizines.

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of molecular structure and conformation in the solid state. nih.gov

UV-Vis and Fluorescence Spectroscopy: These methods are used to characterize the photophysical properties of indolizine derivatives, measuring absorption and emission wavelengths, quantum yields, and Stokes shifts, which are critical for applications in fluorescent probes and optoelectronic materials. acs.org

By combining predictive computational studies with empirical synthetic work and detailed spectroscopic analysis, researchers can engage in a rational design cycle, leading to a more comprehensive understanding and faster development of functional molecules like this compound.

Addressing Sustainability and Scalability Challenges in Indolizine Manufacturing Research

As interest in indolizine derivatives grows, so does the need for sustainable and scalable manufacturing processes. Traditional synthetic methods often rely on harsh conditions, stoichiometric reagents, and environmentally harmful solvents, limiting their industrial applicability. nih.gov The principles of green chemistry are now guiding the development of more eco-friendly alternatives. tandfonline.com

Key areas of research in sustainable indolizine synthesis include:

Biocatalysis: The use of enzymes as catalysts offers a green alternative to metal-based catalysts. For example, lipases from Candida antarctica have been successfully used to biocatalyze the one-pot synthesis of indolizines in aqueous media, offering high yields and purity under mild conditions. nih.govnih.gov

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often improved product yields and selectivity. tandfonline.com

Solvent-Free and Alternative Solvent Systems: Conducting reactions under solvent-free conditions or in greener solvents like water reduces waste and environmental impact. nih.govresearchgate.net Copper-catalyzed reactions of pyridines, acetophenones, and nitroalkenes have been successfully performed under solvent-free conditions to produce indolizines in high yields. researchgate.net

Metal-Free Catalysis: The development of reactions that avoid heavy or toxic metal catalysts is a major goal. Acid-catalyzed, metal-free methods for preparing fluorescent indolizines have been reported, simplifying purification and reducing environmental concerns. acs.org

Scalability remains a significant hurdle. While many green methods are effective on a lab scale, translating them to industrial production requires robust and continuous processes. As discussed in section 7.2, flow chemistry and microreactor technology are key enabling technologies for scaling up indolizine synthesis safely and efficiently, aligning with the goals of sustainable manufacturing. beilstein-journals.org

Unexplored Reactivity Patterns and Transformation Pathways of the Chloromethyl Group on the Indolizine Core

The chloromethyl group is a versatile functional handle, primarily known for its susceptibility to nucleophilic substitution (SN2) reactions. However, its placement on the electron-rich indolizine core may unlock novel and unexplored reactivity patterns.

Established Transformations (Potential Applications):

Nucleophilic Substitution: Reaction with a wide range of nucleophiles (e.g., amines, alkoxides, thiolates, cyanides) can be used to introduce diverse functional groups at the C-7 position.

Conversion to other Functional Groups: The chloromethyl group can be readily oxidized to an aldehyde or carboxylic acid, or converted into a phosphonium (B103445) salt for use in Wittig reactions.

Organometallic Formation: Formation of a Grignard or organolithium reagent would provide a nucleophilic carbon center at C-7 for reaction with various electrophiles.

Unexplored Pathways:

Radical Reactions: The C-Cl bond could be a precursor for radical generation. Atom Transfer Radical Polymerization (ATRP) could be initiated from the this compound to grow polymer chains directly from the heterocycle.

Intramolecular Cyclizations: If a suitable nucleophilic group is present at another position on the indolizine (e.g., C-1 or C-5), an intramolecular reaction with the chloromethyl group could lead to the formation of novel, strained, or polycyclic heterocyclic systems.

Formation of an Exocyclic Methylene (B1212753) Intermediate: Base-induced elimination of HCl could potentially form a highly reactive 7-methyleneindolizine intermediate. This exocyclic diene could participate in unique cycloaddition reactions, providing rapid access to complex fused-ring structures.

Cross-Coupling Reactions: While not a direct reaction of the chloromethyl group, its conversion to a more suitable coupling partner (e.g., iodomethyl, boronic ester, or zincate) would open the door to a vast array of palladium- or nickel-catalyzed cross-coupling reactions to form C-C bonds.

Exploring these novel transformation pathways will significantly expand the synthetic utility of this compound, establishing it as a powerful and versatile platform for the construction of complex molecules with tailored properties for medicinal chemistry and materials science.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 7-(Chloromethyl)indolizine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of this compound typically involves cyclization reactions such as the Tschitschibabin reaction or solvent-free CuBr-catalyzed protocols. For example, a solvent-free approach using pyridine, acetophenone, and electron-deficient alkenes under CuBr catalysis achieves moderate yields (45–60%) at 80–100°C . Key factors include temperature control to minimize side reactions (e.g., decomposition of intermediates) and stoichiometric ratios of reactants. Validation via 1H^1H-NMR and HPLC purity analysis (>95%) is critical to confirm structural integrity .
Synthetic Method Catalyst/ReagentsYield (%)Purity (%)Key Challenges
Tschitschibabin reactionPyridine derivatives50–6590–95Side-product formation
CuBr-catalyzed solvent-freeCuBr, acetophenone45–60>95Temperature sensitivity

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Use a combination of spectroscopic and computational techniques:

  • NMR Spectroscopy : 1H^1H- and 13C^13C-NMR to confirm the chloromethyl group’s position and indolizine core structure .
  • X-ray Crystallography : Resolve crystal packing effects and intermolecular interactions (e.g., halogen bonding) .
  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity in substitution reactions .

Advanced Research Questions

Q. How do substituent effects at the chloromethyl position influence bioactivity in indolizine derivatives?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies reveal that electron-withdrawing groups (e.g., nitro, cyano) at the 7-position enhance bioactivity. For example, 7-(chloromethyl)-3-aroylindolizine derivatives showed IC50_{50} values of ~20 μM against HIV-1, attributed to improved binding to viral infectivity factors . Use molecular docking (e.g., AutoDock Vina) to simulate interactions with target proteins like HIV-1 VIF .
Substituent Bioactivity (IC50_{50}, μM)Solubility (LogP)Key Interaction Mechanism
-CH2_2Cl11–202.1–2.5Halogen bonding with VIF
-NO2_28–151.8–2.0Enhanced π-stacking with residues

Q. What strategies resolve contradictions in reported reactivity data for this compound?

  • Methodological Answer : Discrepancies in reactivity (e.g., nucleophilic substitution rates) often arise from solvent polarity or trace metal contamination. To address this:

  • Control Experiments : Compare reactions in anhydrous DMF vs. THF to isolate solvent effects .
  • Metal Analysis : Use ICP-MS to detect trace Cu2+^{2+} or Fe3+^{3+} that may catalyze unintended pathways .
  • Reproducibility Protocols : Share detailed synthetic procedures (e.g., glovebox use for air-sensitive steps) in supplementary materials .

Q. How can computational modeling optimize the design of this compound-based catalysts or drugs?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate binding kinetics with biological targets (e.g., HIV-1 VIF) to prioritize derivatives for synthesis .
  • QSAR Models : Corrogate substituent electronic parameters (Hammett constants) with bioactivity to guide synthetic priorities .
  • ADMET Prediction : Use tools like SwissADME to predict pharmacokinetic properties (e.g., CYP450 inhibition) early in drug development .

Data Analysis and Validation

Q. What statistical methods are recommended for analyzing bioactivity data in indolizine studies?

  • Methodological Answer :

  • Dose-Response Curves : Fit IC50_{50} values using nonlinear regression (e.g., GraphPad Prism) with ≥3 replicates to ensure reliability .
  • Outlier Detection : Apply Grubbs’ test to exclude anomalous data points in high-throughput screening .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., IC50_{50} values across HIV-1 assays) to identify consensus trends .

Ethical and Reproducibility Considerations

Q. How should researchers document synthetic protocols to ensure reproducibility?

  • Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) by:

  • Including step-by-step procedures, including inert atmosphere requirements and purification methods (e.g., column chromatography gradients) .
  • Providing raw spectral data (NMR, HRMS) in supplementary materials with unambiguous peak assignments .

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